molecular formula C21H17BrN2O3S B3676412 (2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B3676412
M. Wt: 457.3 g/mol
InChI Key: PUHWCCKBWYIXPE-DEDYPNTBSA-N
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Description

(2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a phenylsulfonyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various reactions such as halogenation or Suzuki coupling can be employed.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Pyridinylmethyl Group: This can be achieved through nucleophilic substitution reactions involving pyridine derivatives.

    Final Coupling and Amide Formation: The final step involves coupling the intermediates and forming the amide bond under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the bromophenyl group or the amide bond.

    Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or reduced amide products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide may exhibit unique reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-bromophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c22-18-10-8-16(9-11-18)13-20(28(26,27)19-6-2-1-3-7-19)21(25)24-15-17-5-4-12-23-14-17/h1-14H,15H2,(H,24,25)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHWCCKBWYIXPE-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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